2-(methylamino)-2-(naphthalen-1-yl)acetonitrile
Description
Significance of α-Amino Nitriles as Versatile Synthetic Intermediates
α-Amino nitriles hold a significant, though sometimes understated, position in the toolbox of synthetic organic chemistry. rsc.org First reported by Adolph Strecker in 1850, these bifunctional compounds are prized for their utility as precursors to a multitude of other functional groups and molecular scaffolds. rsc.orgmdpi.com Their importance stems from the diverse chemical transformations they can undergo, which allows for the synthesis of biologically and pharmacologically relevant molecules. researchgate.net
The primary synthetic applications of α-amino nitriles include:
Synthesis of α-Amino Acids: Hydrolysis of the nitrile group provides a direct and convenient route to α-amino acids, including non-proteinogenic varieties that are crucial components of many pharmaceuticals. rsc.orgmasterorganicchemistry.com
Formation of 1,2-Diamines: The nitrile moiety can be reduced, typically using reagents like lithium aluminium hydride, to furnish valuable 1,2-diamine structures. rsc.org
Precursors to Heterocycles: α-Amino nitriles are key starting materials for constructing various heterocyclic systems, such as imidazoles and thiadiazoles. researchgate.net
Natural Product Synthesis: They serve as stable precursors to reactive iminium ions, a feature that has been pivotal in the total synthesis of numerous natural products. rsc.orgresearchgate.net
The synthetic versatility of α-amino nitriles is rooted in their dual reactivity. The nitrile group can be hydrolyzed or reduced, while the adjacent amino group can be manipulated. Furthermore, under specific conditions, they can act as masked iminium ion equivalents or, through α-metallation, as masked acyl anion equivalents, effectively reversing their polarity and expanding their synthetic potential. rsc.orgrsc.org
| Reaction Type | Reagent/Condition | Product | Significance |
|---|---|---|---|
| Nitrile Hydrolysis | Acidic or basic conditions (e.g., H₃O⁺) | α-Amino Acid | Access to natural and unnatural amino acids. masterorganicchemistry.com |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | 1,2-Diamine | Synthesis of important ligands and building blocks. rsc.org |
| Iminium Ion Formation | Lewis acids, silver salts, or heat | Trapped by nucleophiles | Key step in natural product and heterocycle synthesis. rsc.org |
| α-Metallation | Strong base (e.g., LDA) | Masked Acyl Anion | Enables umpolung (polarity reversal) reactions. rsc.org |
Contextualization of 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile within α-Amino Nitrile Scaffolds
The compound this compound is a specific example of an N-substituted α-amino nitrile. Its structure is characterized by three key components: a central carbon atom bonded to a nitrile group (-CN), a methylamino group (-NHCH₃), and a bulky, aromatic naphthalen-1-yl substituent.
Each of these features contributes to the molecule's distinct chemical properties and potential applications:
Naphthalen-1-yl Moiety: This large, lipophilic, and rigid aromatic system significantly influences the molecule's steric and electronic properties. Naphthalene (B1677914) derivatives are common in pharmaceuticals and materials science, suggesting that this compound could serve as an intermediate for advanced therapeutic agents or functional materials. chemicalbook.comgoogleapis.com For example, the related compound 2-naphthylacetonitrile (B189437) is a known synthetic intermediate for drugs targeting central nervous system disorders. googleapis.comgoogle.com
Methylamino Group: The presence of a secondary amine instead of a primary amine (as in ammonia-derived Strecker products) leads to the formation of N-substituted amino acids upon hydrolysis. wikipedia.org This group also influences the basicity and nucleophilicity of the molecule.
Nitrile Group: As with all α-amino nitriles, the nitrile group is a versatile functional handle. It can be converted into a carboxylic acid, an amine, or other functionalities, making it a cornerstone for further molecular elaboration. mdpi.com
The presence of the chiral center at the α-carbon means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of such a compound would be a key challenge and a significant achievement, as the biological activity of chiral molecules often resides in a single enantiomer.
Historical Development of α-Amino Nitrile Synthesis Methodologies Relevant to this compound
The synthesis of α-amino nitriles is historically dominated by the Strecker reaction, the first-ever reported multi-component reaction. mdpi.comresearchgate.net Its development and subsequent refinements are directly relevant to the preparation of compounds like this compound.
The classical Strecker synthesis, discovered in 1850, involves a one-pot, three-component reaction between an aldehyde (or ketone), ammonia (B1221849), and hydrogen cyanide. rsc.orgwikipedia.org The mechanism proceeds in two main stages:
Formation of an imine from the reaction of the aldehyde (naphthalene-1-carbaldehyde in this case) and an amine (methylamine).
Nucleophilic addition of a cyanide ion to the imine, forming the α-amino nitrile product. wikipedia.orgorganic-chemistry.org
Over the past century and a half, this methodology has undergone significant evolution to improve its safety, scope, and efficiency. Key developments include the use of cyanide surrogates like potassium cyanide (KCN) with an acid, and trimethylsilyl (B98337) cyanide (TMSCN), which is often safer to handle than hydrogen cyanide. mdpi.comresearchgate.net The reaction has been extended to a wide variety of carbonyls and amines, including secondary amines like methylamine (B109427), to produce N-substituted α-amino nitriles. wikipedia.org
A major breakthrough was the development of asymmetric Strecker reactions. The classical method produces a racemic mixture of α-amino nitriles. masterorganicchemistry.com To address this, chemists have developed strategies using chiral auxiliaries or, more recently, chiral catalysts to induce enantioselectivity, yielding predominantly one enantiomer. mdpi.commasterorganicchemistry.com
Beyond the Strecker reaction, modern synthetic chemistry has introduced alternative routes, such as the cross-dehydrogenative coupling (CDC) for the α-cyanation of amines, which avoids the use of a carbonyl starting material. researchgate.netresearchgate.net These newer methods, often employing transition metal catalysts or photoredox catalysis, represent the ongoing effort to create C-C bonds with greater efficiency and under milder conditions. researchgate.netorganic-chemistry.org
| Era/Development | Description | Significance |
|---|---|---|
| 1850 | Adolph Strecker reports the first synthesis of an α-amino nitrile from an aldehyde, ammonia, and HCN. rsc.orgmdpi.com | Establishes the foundational method for α-amino acid synthesis. |
| Mid-20th Century | Introduction of cyanide salts (e.g., KCN) and later trimethylsilyl cyanide (TMSCN) as safer cyanide sources. researchgate.net | Improves the practicality and safety of the Strecker reaction. |
| 1963 onwards | Development of the first asymmetric Strecker reactions using chiral auxiliaries. masterorganicchemistry.com | Enables the synthesis of enantiomerically enriched α-amino acids. |
| Late 20th/Early 21st Century | Emergence of catalytic asymmetric methods using metal complexes or organocatalysts. mdpi.comresearchgate.net | Offers more efficient and atom-economical routes to chiral α-amino nitriles. |
| 21st Century | Development of alternative methods like oxidative α-cyanation of amines (CDC reactions). researchgate.netresearchgate.net | Provides new synthetic pathways that do not rely on carbonyl precursors. |
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-2-naphthalen-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHFUNFIKDOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 2 Methylamino 2 Naphthalen 1 Yl Acetonitrile Formation and Transformations
Detailed Reaction Mechanisms of Strecker-Type Additions
The formation of 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile typically proceeds via a three-component Strecker-type reaction involving naphthalen-1-carbaldehyde, methylamine (B109427), and a cyanide source, often hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN). wikipedia.orgmasterorganicchemistry.com The mechanism can be dissected into two main stages. masterorganicchemistry.commasterorganicchemistry.com
The first stage is the formation of an N-methyl-1-(naphthalen-1-yl)methanimine intermediate. This process begins with the nucleophilic attack of methylamine on the carbonyl carbon of naphthalen-1-carbaldehyde. masterorganicchemistry.com This is often followed by a proton transfer from the nitrogen to the oxygen, forming a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine. wikipedia.orgnrochemistry.com
Reaction Stage 1: Imine Formation
| Step | Reactants | Intermediate | Product | Description |
|---|---|---|---|---|
| 1 | Naphthalen-1-carbaldehyde, Methylamine | - | Hemiaminal | Nucleophilic addition of the amine to the aldehyde carbonyl. |
| 2 | Hemiaminal, Acid (H⁺) | Protonated Hemiaminal | Iminium ion + Water | Protonation of the hydroxyl group followed by dehydration. wikipedia.orgmasterorganicchemistry.com |
| 3 | Iminium ion | - | N-methyl-1-(naphthalen-1-yl)methanimine | Deprotonation to form the neutral imine. |
The second stage involves the nucleophilic addition of the cyanide ion (CN⁻) to the imine or, more accurately, the iminium ion with which it is in equilibrium. The iminium ion is a significantly better electrophile than the neutral imine. masterorganicchemistry.com The cyanide ion attacks the electrophilic carbon atom of the iminium ion, resulting in the formation of the final product, this compound. wikipedia.orgnrochemistry.com This step creates the new carbon-carbon bond and the α-aminonitrile functionality.
Role of Catalysts in Reaction Pathways
Catalysts play a critical role in enhancing the rate and efficiency of the Strecker-type synthesis of this compound. Their primary functions are to activate the reactants and influence the reaction pathway.
Acid Catalysis: The formation of the imine intermediate is frequently accelerated by the presence of a mild acid. masterorganicchemistry.comorganic-chemistry.org The acid protonates the carbonyl oxygen of the naphthalen-1-carbaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methylamine. masterorganicchemistry.com The acid also facilitates the dehydration of the hemiaminal intermediate by protonating the hydroxyl group. wikipedia.org
Lewis Acid and Organocatalysis: In more advanced synthetic protocols, various catalysts are employed to improve yield and selectivity. Lewis acids, such as titanium or aluminum complexes, can coordinate to the carbonyl or imine, further enhancing their electrophilicity and promoting the cyanide addition. organic-chemistry.org Organocatalysts, including those derived from natural products like cinchona alkaloids, can also be used, particularly in asymmetric syntheses to control stereochemistry. nih.gov Other catalysts reported for general Strecker reactions include montmorillonite (B579905) KSF clay and palladium complexes, which can be effective under specific conditions. organic-chemistry.org
Examples of Catalysts in Strecker-Type Reactions
| Catalyst Type | Example | Role in Reaction |
|---|---|---|
| Brønsted Acid | NH₄Cl, Acetic Acid | Activates carbonyl, facilitates dehydration. masterorganicchemistry.com |
| Lewis Acid | Titanium(IV) isopropoxide | Enhances electrophilicity of imine. organic-chemistry.org |
| Metal Complex | Tethered Bis(8-quinolinolato) Aluminum Complex | Dual activation in asymmetric reactions. organic-chemistry.org |
| Clay Catalyst | Montmorillonite KSF | Solid acid catalyst, facilitates one-pot synthesis. organic-chemistry.org |
Intermediates and Transition States in Synthetic Routes
The synthetic route to this compound is characterized by several key intermediates and transition states that dictate the reaction's progress and outcome.
Key Intermediates:
Hemiaminal: This is the initial adduct formed from the reaction of naphthalen-1-carbaldehyde and methylamine. It is a tetrahedral intermediate that exists in equilibrium with the starting materials and is a precursor to the imine. masterorganicchemistry.com
Iminium Ion: Formed by the dehydration of the hemiaminal, the iminium ion is a crucial, highly electrophilic intermediate. wikipedia.orgnrochemistry.com It is the primary species that reacts with the cyanide nucleophile. Its planar structure is a key factor in the stereochemical outcome of asymmetric syntheses.
Thioamide Intermediate: In alternative syntheses, such as those adapted from the Willgerodt-Kindler reaction for preparing naphthalene-based nitriles, a thioamide intermediate can be formed from a ketone precursor. vulcanchem.com This highlights the diversity of intermediates possible depending on the chosen synthetic pathway.
Transition States: The reaction involves two principal transition states. The first occurs during the nucleophilic attack of methylamine on the aldehyde, leading to the hemiaminal. The second, and often rate-determining, transition state is associated with the addition of the cyanide ion to the iminium ion. The geometry of this transition state is critical, especially in asymmetric catalysis, where the catalyst must create a sterically and electronically biased environment to favor attack from one face of the planar iminium ion over the other.
Stereochemical Control Mechanisms in Asymmetric Syntheses
Since the central carbon atom in this compound is a stereocenter, controlling its configuration is a significant objective in modern organic synthesis. Asymmetric Strecker reactions achieve this by introducing a chiral influence during the synthesis. wikipedia.org
There are two primary strategies for stereochemical control:
Use of a Chiral Auxiliary: In this approach, a chiral amine is used instead of methylamine. For example, a chiral amine like (S)-alpha-phenylethylamine can be used to form a chiral imine intermediate. wikipedia.org The inherent chirality of the auxiliary directs the incoming cyanide nucleophile to preferentially attack one of the two diastereotopic faces of the iminium ion. This diastereoselective addition leads to a product with a specific configuration, and the chiral auxiliary can be removed in a subsequent step.
Use of a Chiral Catalyst: This is often a more efficient method where a small amount of a chiral catalyst creates a chiral environment for the reaction between the achiral aldehyde, achiral amine, and cyanide. wikipedia.org The catalyst, often a chiral Lewis acid or a Brønsted acid/base complex, binds to the imine or iminium ion intermediate, forming a diastereomeric complex. This complex sterically hinders one face of the imine, forcing the cyanide to attack from the less hindered face. nih.gov This process, known as enantioselective catalysis, generates one enantiomer of the product in excess. The effectiveness of the stereochemical control is measured by the enantiomeric excess (ee) of the product.
The mechanism of control relies on the formation of diastereomeric transition states during the cyanide addition step. The chiral catalyst or auxiliary ensures that the transition state leading to one enantiomer is significantly lower in energy than the one leading to the other, thus dictating the stereochemical outcome of the reaction.
Advanced Spectroscopic and Structural Elucidation Studies for Stereochemical Assignment and Conformational Analysis
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of chiral molecules such as 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile. The presence of a stereocenter at the carbon atom bonded to the methylamino, naphthalen-1-yl, and nitrile groups necessitates a detailed NMR analysis to elucidate its relative and absolute configuration.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide initial information on the chemical environment of each atom. For instance, the chemical shift of the methine proton (CH) at the stereocenter would be highly sensitive to its electronic and spatial surroundings. The coupling constants between this proton and adjacent protons, particularly on the methylamino group, could offer insights into the preferred rotamers or conformations.
Advanced NMR techniques are crucial for unambiguous stereochemical assignment. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, can reveal through-space proximities between protons. For this compound, NOE correlations between the methine proton and specific protons of the naphthalene (B1677914) ring, as well as the methyl group, would help to define the molecule's conformational preferences.
In cases where diastereomers are formed, for example, through derivatization with a chiral agent, distinct NMR signals for each diastereomer would be observed. The differences in chemical shifts (Δδ) can be correlated with the spatial arrangement of the substituents around the stereocenter, a principle widely used in Mosher's method for determining absolute configuration.
Table 1: Hypothetical ¹H NMR Data for a Diastereomeric Derivative of this compound
| Proton | (R)-Isomer Derivative (ppm) | (S)-Isomer Derivative (ppm) | Δδ (R-S) (ppm) |
| Methine-H | 5.10 | 5.15 | -0.05 |
| N-Methyl-H | 2.85 | 2.80 | +0.05 |
| Naphthyl-H8 | 7.90 | 7.88 | +0.02 |
| Naphthyl-H2 | 7.50 | 7.53 | -0.03 |
Note: This table is illustrative and based on expected trends in NMR analysis of diastereomers.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is subjected to X-ray diffraction. The resulting diffraction pattern is then used to solve the crystal structure. To determine the absolute configuration, anomalous dispersion effects, typically from heavier atoms in the molecule or through the use of a co-crystallized chiral reference, are analyzed. The Flack parameter is a critical value derived from the crystallographic data; a value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration.
The crystallographic data would not only reveal the R or S configuration at the stereocenter but also provide detailed information on bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amino and nitrile groups.
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| β (°) | 105.2 |
| Flack Parameter | 0.02(3) |
Note: This data is hypothetical and represents typical parameters for a small organic molecule.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Research
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for investigating the stereochemistry of molecules containing chromophores.
The naphthalene moiety in this compound is a strong chromophore, making ECD a suitable technique for its stereochemical analysis. The ECD spectrum, which plots the difference in absorption of left- and right-circularly polarized light versus wavelength, is highly sensitive to the absolute configuration of the molecule. Each enantiomer of a chiral compound will produce a mirror-image ECD spectrum.
The experimental ECD spectrum can be compared with a theoretically calculated spectrum to assign the absolute configuration. Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectrum for a given enantiomer (e.g., the R-isomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the sample. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions within the naphthalene chromophore and how they are perturbed by the chiral center.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Features
For this compound, the FT-IR and Raman spectra would exhibit characteristic vibrational modes. The nitrile group (C≡N) has a strong and sharp absorption in the FT-IR spectrum, typically around 2200-2260 cm⁻¹. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene ring would be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
By analyzing the vibrational spectra under different conditions (e.g., in different solvents or at various temperatures), it may be possible to identify different conformers of the molecule. Changes in the position and intensity of certain peaks can indicate shifts in the conformational equilibrium. For instance, intramolecular hydrogen bonding between the N-H group and the nitrile or the π-system of the naphthalene ring would lead to distinct shifts in the corresponding vibrational frequencies.
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C≡N Stretch | 2200 - 2260 | 2200 - 2260 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Note: These are general frequency ranges and can vary based on the specific molecular environment.
An in-depth look at the theoretical and computational chemistry of this compound reveals a landscape rich with potential for understanding its molecular behavior. While specific published research on this exact compound is limited, established computational methodologies provide a robust framework for predicting its properties. These theoretical approaches are crucial for elucidating molecular geometry, electronic structure, conformational dynamics, and reactivity, offering insights that complement and guide experimental studies.
Synthetic Applications and Chemical Transformations of 2 Methylamino 2 Naphthalen 1 Yl Acetonitrile
Derivatization Strategies of the Nitrile Group
The cyano (-C≡N) group is a valuable functional group in organic synthesis, primarily because it can be converted into several other important moieties, such as carboxylic acids, amides, and amines.
The nitrile group of 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile can undergo hydrolysis under either acidic or alkaline conditions to yield carboxylic acids or amides. lumenlearning.comchemistrysteps.com The reaction typically proceeds in two stages, first producing an amide intermediate which is then further hydrolyzed to a carboxylic acid. chemguide.co.ukstackexchange.com
Under acidic conditions, such as heating under reflux with dilute hydrochloric acid, the nitrile is completely hydrolyzed to form the corresponding carboxylic acid, 2-(methylamino)-2-(naphthalen-1-yl)acetic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Conversely, alkaline hydrolysis, achieved by heating with a base like sodium hydroxide (B78521) solution, initially produces the carboxylate salt (e.g., sodium 2-(methylamino)-2-(naphthalen-1-yl)acetate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the intermediate amide stage, yielding 2-(methylamino)-2-(naphthalen-1-yl)acetamide. stackexchange.com
| Reaction Condition | Reagents | Primary Product | Byproduct(s) |
| Acidic Hydrolysis | Dilute HCl, Heat (reflux) | 2-(methylamino)-2-(naphthalen-1-yl)acetic acid | Ammonium chloride |
| Alkaline Hydrolysis | NaOH(aq), Heat (reflux) | Sodium 2-(methylamino)-2-(naphthalen-1-yl)acetate | Ammonia |
| Controlled Hydrolysis | Controlled pH / Reagents | 2-(methylamino)-2-(naphthalen-1-yl)acetamide | - |
The nitrile group is readily reduced to a primary amine. For this compound, this transformation converts the molecule into a vicinal diamine, specifically N¹-methyl-1-(naphthalen-1-yl)ethane-1,2-diamine. This reduction can be accomplished using various powerful reducing agents.
Common methods for nitrile reduction include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or catalytic hydrogenation. Catalytic hydrogenation involves using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, platinum, or palladium, often under pressure. The resulting 1,2-diamine is a valuable building block for the synthesis of nitrogen-containing heterocycles and ligands for metal catalysis.
| Reduction Method | Reagents/Catalyst | Product |
| Hydride Reduction | 1. LiAlH₄ in THF/ether2. H₂O workup | N¹-methyl-1-(naphthalen-1-yl)ethane-1,2-diamine |
| Catalytic Hydrogenation | H₂, Raney Nickel (or Pt, Pd) | N¹-methyl-1-(naphthalen-1-yl)ethane-1,2-diamine |
Transformations Involving the Amino Moiety
The secondary methylamino group in the molecule provides another site for synthetic modification. As a nucleophile, it can participate in a range of bond-forming reactions. These transformations are fundamental in peptide synthesis and the derivatization of amine-containing compounds.
Key transformations include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acetylated amide derivative.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces a sulfonamide.
N-Alkylation: Further alkylation can be achieved using alkyl halides, though controlling the degree of alkylation to avoid the formation of quaternary ammonium salts can be challenging.
| Transformation | Reagent Class | General Product Structure |
| N-Acylation | Acyl chloride (R-COCl) or Anhydride | N-acyl-2-(methylamino)-2-(naphthalen-1-yl)acetonitrile |
| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-sulfonyl-2-(methylamino)-2-(naphthalen-1-yl)acetonitrile |
| N-Alkylation | Alkyl halide (R-X) | N-alkyl-N-methyl-2-amino-2-(naphthalen-1-yl)acetonitrile |
Utility as a Chiral Building Block in Complex Molecule Synthesis
The carbon atom attached to the naphthalene (B1677914), methylamino, and nitrile groups is a stereocenter. When synthesized or resolved into a single enantiomeric form, this compound becomes a valuable chiral building block. nih.govresearchgate.net Chiral synthons are of paramount importance in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties. princeton.edu
The distinct functional groups allow for sequential or orthogonal chemical modifications. For instance, the amine can be protected while the nitrile is transformed, and vice-versa. This stereocenter can be incorporated into larger, more complex molecules, imparting chirality that can be essential for the target molecule's function.
| Potential Application Area | Key Transformation(s) | Example Target Molecule Class |
| Asymmetric Catalysis | Reduction to diamine | Chiral ligands for transition metals |
| Medicinal Chemistry | Hydrolysis to amino acid; Cyclization | Peptidomimetics, Chiral heterocyclic drugs |
| Total Synthesis | Multiple transformations | Natural product analogs |
Cyclization Reactions and Heterocycle Formation
The presence of two reactive functional groups within the same molecule makes this compound an ideal substrate for synthesizing heterocyclic compounds. nsf.gov The formation of rings can be achieved through intramolecular reactions or by reacting the substrate with other bifunctional reagents. beilstein-journals.orgsci-hub.box
For example, the reduction of the nitrile to a primary amine generates a 1,2-diamine (as seen in section 6.1.2). This diamine is a classic precursor for a variety of heterocycles. Reaction with dicarbonyl compounds (e.g., 2,3-butanedione) can yield substituted pyrazines, while reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic ureas (imidazolidinones). Similarly, the α-amino acid product from nitrile hydrolysis can be a precursor to lactams. These heterocyclic scaffolds are prevalent in many biologically active compounds. nih.gov
| Precursor (Derived from Parent Compound) | Co-reactant | Resulting Heterocycle |
| N¹-methyl-1-(naphthalen-1-yl)ethane-1,2-diamine | α-Diketone (e.g., glyoxal) | Substituted Pyrazine |
| N¹-methyl-1-(naphthalen-1-yl)ethane-1,2-diamine | Phosgene or equivalent | Imidazolidinone |
| 2-(methylamino)-2-(naphthalen-1-yl)acetic acid | Activating agent, intramolecular | β-Lactam (under specific conditions) |
Role as a Precursor to Non-Proteinogenic α-Amino Acids
Non-proteinogenic amino acids—those not found in the genetic code—are of significant interest in drug design and biochemistry. nih.govubc.ca They are used to create peptides with enhanced stability, novel structural properties, or altered biological activity. chimia.chresearchgate.net
The direct hydrolysis of the nitrile group in this compound provides a straightforward route to the non-proteinogenic α-amino acid, 2-(methylamino)-2-(naphthalen-1-yl)acetic acid. chemistrysteps.com This amino acid possesses two key features that distinguish it from proteinogenic counterparts: a bulky, aromatic naphthalene side chain and an N-methylated α-amino group. The N-methylation prevents the formation of certain hydrogen bonds and can increase the peptide's resistance to enzymatic degradation by peptidases.
| Transformation | Product | Key Features of Product | Significance |
| Nitrile Hydrolysis | 2-(methylamino)-2-(naphthalen-1-yl)acetic acid | N-methylated α-amino group, Bulky naphthalen-1-yl side chain | Used in peptidomimetics, introducing conformational constraints and improving metabolic stability. |
Future Directions and Emerging Research Avenues in 2 Methylamino 2 Naphthalen 1 Yl Acetonitrile Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity
The asymmetric synthesis of 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile, typically achieved through a Strecker reaction involving 1-naphthaldehyde (B104281), methylamine (B109427), and a cyanide source, presents a significant challenge in controlling stereoselectivity. Future research is intensely focused on the development of novel catalytic systems that can provide high enantiomeric excess (ee).
Chiral Lewis Acid and Brønsted Acid Catalysis: The use of chiral catalysts is paramount for achieving high enantioselectivity. mdpi.com Research is moving towards the design of more sophisticated chiral Lewis acids and Brønsted acids. For instance, metal complexes of titanium, zirconium, and aluminum, when coordinated with chiral ligands, have shown promise in related asymmetric Strecker reactions. figshare.com Future catalysts are envisioned to have precisely tailored chiral pockets that can effectively differentiate between the two prochiral faces of the imine intermediate formed from 1-naphthaldehyde and methylamine. Organocatalysts, such as chiral phosphoric acids and thiourea (B124793) derivatives, are also a major area of investigation due to their operational simplicity and lower toxicity compared to metal-based catalysts. mdpi.comnih.gov
Bifunctional Catalysis: A promising avenue is the development of bifunctional catalysts that can activate both the imine and the nucleophile simultaneously. For example, a chiral catalyst bearing both a Lewis acidic site to activate the imine and a Lewis basic site to interact with the cyanide source can lead to a highly organized transition state, thereby enhancing enantioselectivity. nih.gov
Table 1: Comparison of Potential Catalytic Systems for Asymmetric Strecker Reaction
| Catalyst Type | Potential Advantages | Research Focus |
| Chiral Metal Complexes (Ti, Zr, Al) | High catalytic activity, potential for high enantioselectivity. figshare.com | Design of novel chiral ligands to create specific steric environments. |
| Chiral Organocatalysts (e.g., Thioureas, Phosphoric Acids) | Metal-free, lower toxicity, operational simplicity. mdpi.com | Development of catalysts with multiple hydrogen bonding sites for enhanced stereocontrol. |
| Bifunctional Catalysts | Dual activation of electrophile and nucleophile, potential for highly ordered transition states. nih.gov | Synthesis of catalysts with well-defined spatial arrangement of acidic and basic sites. |
| Nanoparticle-Based Catalysts | High surface area, potential for recyclability and enhanced stability. | Functionalization of nanoparticles with chiral organic molecules. |
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with hazardous reagents like cyanides. nih.govrsc.orgresearchgate.net
Continuous Flow Strecker Reaction: The synthesis of this compound is well-suited for adaptation to a continuous flow setup. In such a system, streams of 1-naphthaldehyde, methylamine, and a cyanide source would be continuously mixed in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This fine control can lead to improved yields and selectivities. Furthermore, the small reactor volumes inherent to flow chemistry significantly mitigate the risks associated with handling toxic cyanides. nih.govresearchgate.net
Automated Synthesis Platforms: The integration of flow reactors with automated control systems and in-line purification units represents a significant leap forward. nih.govresearchgate.net These automated platforms can enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthesis of chiral this compound. The use of immobilized catalysts within packed-bed reactors is a key area of development, as it facilitates catalyst recycling and simplifies product purification. nih.gov
Exploration of New Reactivity Modes and Transformations
Beyond its role as a precursor to α-amino acids, the unique structure of this compound opens up avenues for novel chemical transformations. The nitrile and the secondary amine functionalities serve as reactive handles for a variety of synthetic manipulations.
Functionalization of the Amino Group: The methylamino group can be further functionalized through reactions such as acylation, alkylation, and arylation to introduce diverse substituents. These modifications can be crucial for modulating the biological activity of downstream products.
Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can be converted into a wide range of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations provide access to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
Dearomatization Reactions: Recent studies have shown that related 1-naphthylmethylamines can undergo base-induced dearomative transformations, leading to the formation of 1,4-dihydronaphthalene-1-carbonitriles. nih.gov Exploring similar reactivity for this compound could lead to the synthesis of novel polycyclic scaffolds with interesting three-dimensional structures.
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The use of advanced spectroscopic techniques for in-situ, real-time monitoring of the formation of this compound is a rapidly growing area of research.
In-situ FTIR and Raman Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. nih.govrsc.org By inserting a probe directly into the reaction vessel (in a batch process) or integrating a flow cell into a continuous reactor, it is possible to track the consumption of reactants (e.g., the disappearance of the aldehyde C=O stretch) and the formation of the aminonitrile product (e.g., the appearance of the C≡N stretch). nih.gov This real-time data allows for the rapid determination of reaction kinetics and can provide insights into the presence of transient intermediates. rsc.org
Chiral Spectroscopy: To monitor the enantiomeric excess of the product in real-time during an asymmetric synthesis, techniques like time-resolved circular dichroism are being explored. scitechdaily.com This would provide immediate feedback on the performance of a chiral catalyst, enabling rapid optimization of reaction conditions for maximizing stereoselectivity.
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for this Synthesis |
| In-situ FT-IR Spectroscopy | Real-time concentration of reactants, products, and intermediates. nih.govrsc.org | Non-invasive, provides functional group-specific information, suitable for both batch and flow. |
| Raman Spectroscopy | Complements FT-IR, particularly for aqueous systems and monitoring C=N bond formation. nih.gov | Less interference from water, can provide information on catalyst structure. |
| Time-Resolved Circular Dichroism | Real-time monitoring of enantiomeric excess. scitechdaily.com | Direct measurement of stereoselectivity, enables rapid optimization of asymmetric reactions. |
| Mass Spectrometry | Identification of reaction components and byproducts. | High sensitivity, can be coupled with liquid chromatography for detailed analysis. |
Synergistic Experimental and Computational Approaches for Mechanistic Elucidation
The combination of experimental studies with high-level computational modeling provides a powerful strategy for gaining a deep and predictive understanding of reaction mechanisms.
Density Functional Theory (DFT) Calculations: DFT calculations are increasingly being used to model the reaction pathways of complex organic reactions, including the Strecker synthesis. westlake.edu.cnfrontiersin.org For the formation of this compound, DFT can be employed to:
Calculate the energies of reactants, intermediates, transition states, and products.
Elucidate the role of the catalyst in lowering the activation energy and controlling stereoselectivity.
Predict the most favorable reaction pathway and identify potential side reactions.
Understand the non-covalent interactions between the catalyst and the substrate that govern enantioselection.
Synergistic Approach: The most powerful insights are often gained when experimental and computational results are used in a complementary fashion. For example, kinetic data obtained from in-situ spectroscopic monitoring can be used to validate and refine computational models. In turn, these validated models can be used to predict the outcomes of new reactions and to design more effective catalysts, creating a feedback loop that accelerates the pace of research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component condensation reactions. For example, nitrile-containing intermediates (e.g., 2-(naphthalen-1-yl)acetonitrile) can be functionalized with methylamine derivatives under controlled conditions. Reaction optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of nitrile to amine), temperature (40–60°C), and catalysts like tetrachlorosilane (TCS) in solvent-free systems . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and yield tracking using NMR (e.g., monitoring δ 4.14 ppm for CH₂CN in intermediates) are critical .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify methylamino protons (δ ~2.5 ppm for N–CH₃) and naphthalene aromatic signals (δ 7.5–8.0 ppm) .
- IR Spectroscopy : Detect nitrile stretches (~2250 cm⁻¹) and amine N–H bends (~1600 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.12 for C₁₄H₁₄N₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on toxicological profiles of naphthalene derivatives, use fume hoods for synthesis, wear nitrile gloves, and avoid dermal exposure. Store in airtight containers at 4°C. Monitor airborne particulates via OSHA-approved methods (e.g., NIOSH 1501 for polynuclear aromatics) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the methylamino-naphthalene moiety?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. Compare with crystallographic data (e.g., unit cell parameters from related naphthalene-acetonitrile crystals, a = 11.799 Å, β = 98.26°) to validate spatial arrangements .
Q. What strategies resolve discrepancies in biological activity data for this compound across different cell lines?
- Methodological Answer : Standardize assays using:
- Cell Viability : MTT/WST-1 assays with triplicate replicates.
- Dose-Response Curves : IC₅₀ calculations (e.g., GraphPad Prism).
- Controls : Include β-naphthol derivatives (known cytotoxicity benchmarks) . Address batch variability by verifying compound purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does this compound interact with biological macromolecules?
- Methodological Answer : Use fluorescence quenching assays to study protein binding (e.g., BSA or cytochrome P450). Analyze Stern-Volmer plots to determine binding constants (Kₐ). For DNA interactions, conduct ethidium bromide displacement assays monitored via UV-vis spectroscopy .
Q. What advanced techniques characterize its degradation products under environmental conditions?
- Methodological Answer : Simulate photolysis (UV irradiation at 254 nm) or hydrolysis (pH 7–9 buffers) and analyze products via LC-QTOF-MS. Compare fragmentation patterns with databases (e.g., NIST) to identify metabolites like naphthoic acids or methylamine derivatives .
Methodological Notes
- Synthesis : Prioritize one-pot reactions for efficiency .
- Analytical Validation : Cross-validate NMR/HRMS with reference standards (e.g., NIST-certified acetonitrile solutions) .
- Toxicity Screening : Follow ATSDR guidelines for in vitro/in vivo models, including hepatic (HepG2) and renal (HEK293) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
